2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide
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Overview
Description
Preparation Methods
The synthesis of 2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide typically involves the reaction of 2-bromo-3-thiazolium bromide with 4-nitrobenzyl bromide . The reaction is carried out in the presence of a suitable solvent, such as ethyl acetate, at ambient temperature . This method yields the desired product in high purity and yield .
Chemical Reactions Analysis
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions at the bromine atom, leading to the formation of various substituted thiazolium derivatives.
Oxidation and Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions, while the thiazole ring can undergo oxidation reactions.
Electrophilic and Nucleophilic Reactions: The thiazole ring can participate in both electrophilic and nucleophilic substitution reactions, depending on the reagents and conditions used.
Scientific Research Applications
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and proteins, leading to inhibition or activation of specific biological processes . The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .
Comparison with Similar Compounds
2-Bromo-3-(4-nitrobenzyl)thiazol-3-ium bromide can be compared with other thiazolium salts, such as:
2,4-Disubstituted Thiazolium Bromides: These compounds have similar structures but different substituents at the 2 and 4 positions of the thiazole ring.
2,3,4-Trisubstituted Thiazolium Bromides: These compounds have additional substituents at the 3 position, leading to different chemical and biological properties.
Sulfathiazole: A well-known antimicrobial drug that contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring in its structure.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical reactivity and biological activity compared to other thiazolium salts .
Properties
Molecular Formula |
C10H8Br2N2O2S |
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Molecular Weight |
380.06 g/mol |
IUPAC Name |
2-bromo-3-[(4-nitrophenyl)methyl]-1,3-thiazol-3-ium;bromide |
InChI |
InChI=1S/C10H8BrN2O2S.BrH/c11-10-12(5-6-16-10)7-8-1-3-9(4-2-8)13(14)15;/h1-6H,7H2;1H/q+1;/p-1 |
InChI Key |
OULMHZAURGAECI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1C[N+]2=C(SC=C2)Br)[N+](=O)[O-].[Br-] |
Origin of Product |
United States |
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